1,3-Bis(4-benzoylphenoxy)propane
Description
1,3-Bis(4-benzoylphenoxy)propane (CAS No. 52224-46-1) is a symmetric aromatic ketone derivative with the molecular formula C₂₉H₂₄O₄ and a molecular weight of 436.498 g/mol . Structurally, it consists of a central propane backbone linked to two 4-benzoylphenoxy groups. The compound is synthesized via nucleophilic substitution reactions between 4-hydroxybenzophenone and 1,3-dibromopropane in the presence of a base, yielding 64% with a melting point of 467–468°C . Its rigid, planar benzoyl groups facilitate strong intermolecular interactions (e.g., π-π stacking), making it a precursor for antimicrobial agents and polymeric materials .
Properties
Molecular Formula |
C29H24O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[4-[3-(4-benzoylphenoxy)propoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H24O4/c30-28(22-8-3-1-4-9-22)24-12-16-26(17-13-24)32-20-7-21-33-27-18-14-25(15-19-27)29(31)23-10-5-2-6-11-23/h1-6,8-19H,7,20-21H2 |
InChI Key |
CHFLWNIERABBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
1,3-Bis(4-benzoylphenoxy)propane can be synthesized from 4-hydroxybenzophenone, a metabolite of benzophenone . The synthetic route involves the reaction of 4-hydroxybenzophenone with 1,3-dibromopropane in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
1,3-Bis(4-benzoylphenoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Scientific Research Applications
1,3-Bis(4-benzoylphenoxy)propane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-benzoylphenoxy)propane involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may target bacterial cell division proteins, disrupting their function and inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and the chemical environment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Ketone Substituents
Compounds 2a , 2b (target compound), and 2c (Table 1) share the propane backbone but differ in substituents:
- 2a (1,3-Bis(4-acetylphenoxy)propane): Replaces benzoyl with acetyl groups (COCH₃), reducing steric bulk and π-π interactions. This results in a lower melting point (440–441°C) and higher yield (73%) compared to 2b .
- 2b (1,3-Bis(4-benzoylphenoxy)propane): Benzoyl groups enhance thermal stability (melting point 467–468°C) but lower synthetic yield (64%) due to steric hindrance during crystallization .
- 2c : Incorporates dichloro and formyl substituents, increasing molecular weight and polarity. This elevates the melting point to 478–479°C , the highest in the series, attributed to halogen bonding and dipole interactions .
Phosphine-Based Ligands in Coordination Chemistry
1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4) substitutes phenoxy groups with diphenylphosphine (PPh₂), enabling its use as a bidentate ligand in transition-metal catalysis (e.g., nickel complexes in ). Its flexible propane backbone allows adaptive coordination geometries, contrasting with the rigid, planar structure of 2b .
Research Findings and Functional Implications
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CHO in 2c ) increase melting points and thermal stability, while electron-donating groups (e.g., NH₂ in the hair dye derivative) enhance solubility and reactivity .
- Applications: 2b is pivotal in synthesizing antimicrobial agents due to its benzoyl-driven hydrophobicity and π-stacking . Phosphine derivatives excel in catalysis, whereas amino-substituted variants dominate cosmetic chemistry .
Data Tables
Table 1: Comparison of this compound with Structural Analogues
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